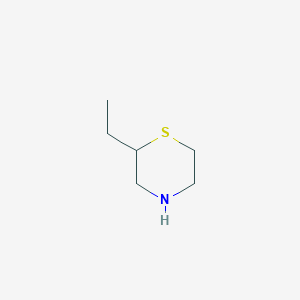

2-Ethylthiomorpholine

Descripción general

Descripción

2-Ethylthiomorpholine is a chemical compound with the molecular weight of 131.24 . It is a liquid at room temperature .

Synthesis Analysis

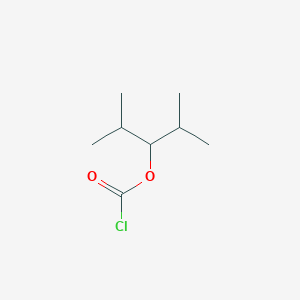

The synthesis of morpholines, which includes this compound, has seen significant progress recently. The synthesis process involves 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of this compound is complex and involves a variety of elements. The InChI code for this compound is 1S/C6H13NS/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3 .Aplicaciones Científicas De Investigación

Protection in Thymidine Synthesis

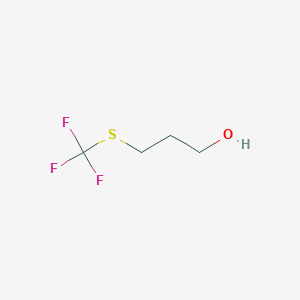

2-Ethylthiomorpholine and related compounds have applications in the synthesis of modified thymidine derivatives. D'Onofrio et al. (2006) described the use of 2-(phenylthio)ethyl as a protective group for the thymine residue in thymidine synthesis. This method allows for selective O-alkylation of ribose moieties while avoiding base alkylations, highlighting the compound's utility in nucleoside chemistry (D’Onofrio, Napoli, Fabio, & Montesarchio, 2006).

Carboxyl-Group Protection in Peptide Synthesis

The 2-(p-nitrophenylthio)ethyl group, a variant of this compound, is used for carboxyl-group protection in peptide synthesis. Amaral (1969) demonstrated that this group is selectively removed after conversion into the corresponding sulphone by treatment with alkali, emphasizing its potential in the synthesis of peptides (Amaral, 1969).

Antimicrobial Activity

2-Aminothiophenes, which include this compound derivatives, exhibit significant biological activities such as antimicrobial and antifungal properties. Prasad et al. (2017) highlighted the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and their potent antibacterial activity, underscoring the relevance of these compounds in pharmaceutical research (Prasad, Angothu, Latha, & Nagulu, 2017).

Application in Analytical Chemistry and Diagnostics

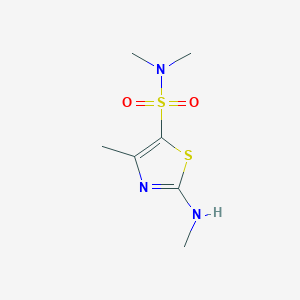

In analytical chemistry, ethylthiomorpholine derivatives are used in the development of fluorescent probes. Na et al. (2016) synthesized a probe using ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate for the selective detection of cysteine and homocysteine. This probe showed potential for applications in diagnostics due to its sensitivity and selectivity (Na, Zhu, Fan, Wang, Wu, Tang, Liu, Wang, & Hua, 2016).

Antibacterial Activity of Selenomorpholine Compounds

Selenomorpholine compounds, related to ethylthiomorpholine, have been studied for their impact on bacterial growth. Li et al. (2010) researched β-(N-selenomorpholine) ethyl phenyl ketone hydrochloride and 4-(N-selenomorpholine)-2-butanone hydrochloride, finding that these compounds exhibit good antibiotic activity against Staphylococcus aureus and Escherichia coli (Li, Liu, Wu, & Qu, 2010).

Total Synthesis of Natural Products

Ethylthiomorpholine derivatives are instrumental in the synthesis of complex natural products. Kim and Movassaghi (2015) discussed the synthesis of dimeric epipolythiodiketopiperazine (ETP) alkaloids, where similar compounds play a role in creating densely functionalized core structures with significant biological properties (Kim & Movassaghi, 2015).

DNA Binding Interactions

Ethylthiomorpholine derivatives are also important in the study of DNA interactions. Iqbal et al. (2019) synthesized ethyl 2-(2-acetamidothiazol-4-yl) acetate and investigated its DNA binding interactions, finding that it binds well with DNA, which could be significant in the development of antitumor agents (Iqbal, Ashraf, Abas, Tahir, Jabeen, Paracha, Nisar, & Ahmad, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-ethylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLYPCZZIIUFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

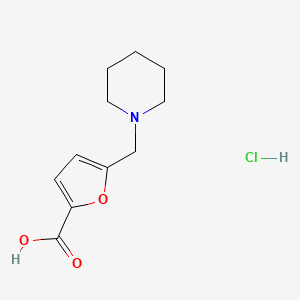

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline hydrochloride](/img/structure/B3381973.png)

![Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3381976.png)

![Imidazo[1,2-a]pyrimidin-2-amine](/img/structure/B3382045.png)